N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]acetamide is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Synthesis and Crystal Structure
- The synthesis and crystal structure of related acetohydrazide compounds, such as N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, have been reported. These compounds crystallize in monoclinic systems and exhibit intermolecular hydrogen-bond interactions, which contribute to their stability (Li Wei-hua et al., 2006).
Anticancer Activity
- Acetohydrazide derivatives, including benzothiazole acylhydrazones, have shown potential as anticancer agents. These compounds have been synthesized and tested for their anticancer activity against various cancer cell lines (Derya Osmaniye et al., 2018).
Corrosion Inhibition
- Density Functional Theory (DFT) modeling and Monte Carlo simulations have been used to assess the corrosion inhibition performance of Schiff bases like 4-(4-bromophenyl)-N′-(2,4-dimethoxybenzylidene)thiazole-2-carbohydrazide. These studies help in understanding their inhibition activity and adsorption energies (I. Obot et al., 2016).
Antimicrobial Activity
- N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown a broad activity spectrum against both Gram-positive and Gram-negative bacteria (A. Grozav et al., 2017).
Enzyme Inhibition
- Some heterocyclic compounds derived from acetohydrazides have been investigated for their lipase and α-glucosidase inhibition properties, showing significant inhibitory activities (O. Bekircan et al., 2015).
Diabetes Inhibition and Docking Studies
- Derivatives of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides have been tested for in vitro Type II diabetes inhibition and showed promising activity. These studies also included molecular docking analysis (S. Mor et al., 2022).
Crystal Structure Analysis
- The crystal structures of N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides have been described, providing insights into their molecular configurations and stabilization mechanisms (T. V. Quoc et al., 2019).
Properties
Molecular Formula |
C21H19F3N4O3S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19F3N4O3S/c1-30-17-7-6-13(18(10-17)31-2)11-25-28-19(29)9-16-12-32-20(27-16)26-15-5-3-4-14(8-15)21(22,23)24/h3-8,10-12H,9H2,1-2H3,(H,26,27)(H,28,29)/b25-11+ |
InChI Key |
KEWQTTXJFFTKFZ-OPEKNORGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC |
SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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